molecular formula C10H10F3NO3 B1395671 Ethyl 4-amino-3-(trifluoromethoxy)benzoate CAS No. 1260742-02-6

Ethyl 4-amino-3-(trifluoromethoxy)benzoate

Cat. No. B1395671
CAS RN: 1260742-02-6
M. Wt: 249.19 g/mol
InChI Key: SRDSPOINRBCMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-3-(trifluoromethoxy)benzoate is a chemical compound with the molecular formula C10H10F3NO3 . It has a molecular weight of 249.19 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F3NO3/c1-2-16-9(15)6-3-4-7(14)8(5-6)17-10(11,12)13/h3-5H,2,14H2,1H3 . The compound has a topological polar surface area of 61.6 Ų and a complexity of 270 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 249.19 g/mol . It has a XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has one hydrogen bond donor and seven hydrogen bond acceptors . It also has four rotatable bonds .

Scientific Research Applications

Ethyl 4-amino-3-(trifluoromethoxy)benzoate has been widely used in scientific research due to its unique properties, such as its high solubility and low toxicity. It has been used as a reagent for synthesizing various compounds, such as pharmaceuticals and agrochemicals. This compound has also been used in the synthesis of various biologically active compounds, such as peptides, nucleotides, and amino acids. This compound has also been used in the synthesis of various polymers and nanomaterials.

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-amino-3-(trifluoromethoxy)benzoate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Pharmacokinetics

These properties can impact the bioavailability of the compound, influencing how much of the drug reaches the systemic circulation and how quickly it is metabolized and excreted.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As research progresses, we will gain a better understanding of the compound’s effects at the molecular and cellular levels.

Advantages and Limitations for Lab Experiments

Ethyl 4-amino-3-(trifluoromethoxy)benzoate has several advantages for lab experiments. It is a colorless, water-soluble solid, which makes it easy to work with in a laboratory setting. It is also relatively non-toxic and has a low melting point, which makes it easy to handle and store. However, this compound is also relatively expensive, which can be a limitation for some laboratory experiments.

Future Directions

There are several potential future directions for Ethyl 4-amino-3-(trifluoromethoxy)benzoate research. One potential direction is to further explore its use as a reagent for synthesizing various compounds, such as pharmaceuticals and agrochemicals. Another potential direction is to investigate its potential as an inhibitor of other enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound could also be further investigated for its anti-inflammatory and antioxidant properties, as well as its potential for treating various inflammatory conditions. Finally, this compound could be further investigated for its potential as a drug delivery system, as it has been found to be able to transport various drugs across cell membranes.

Safety and Hazards

The safety information available indicates that Ethyl 4-amino-3-(trifluoromethoxy)benzoate should be stored in a dark place, in an inert atmosphere, at room temperature . The hazard statements for this compound include H302, H315, H320, and H335 .

Biochemical Analysis

Biochemical Properties

Ethyl 4-amino-3-(trifluoromethoxy)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including enzyme inhibition or activation, binding interactions, and changes in gene expression. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins or enzymes, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties and effects . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit enzymes involved in the breakdown of certain metabolites, leading to their accumulation . Additionally, it can affect the activity of enzymes responsible for the synthesis of essential biomolecules, thereby impacting overall metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can interact with transporters or binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and function, as well as its potential accumulation in certain tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization can influence its interactions with other biomolecules and its overall biochemical effects .

properties

IUPAC Name

ethyl 4-amino-3-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-2-16-9(15)6-3-4-7(14)8(5-6)17-10(11,12)13/h3-5H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDSPOINRBCMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697515
Record name Ethyl 4-amino-3-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260742-02-6
Record name Ethyl 4-amino-3-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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